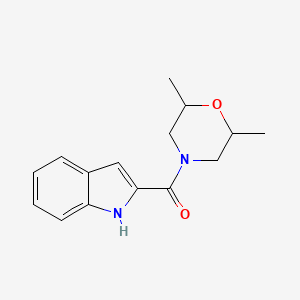
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a synthetic compound that is used in the development of new drugs and has shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to the prevention or reduction of disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. The compound has also been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone in lab experiments include its synthetic nature, which allows for precise control over the compound's properties. Additionally, the compound has shown promising results in various studies, making it a potential candidate for future drug development. However, the limitations of using the compound in lab experiments include its cost and availability.
Zukünftige Richtungen
There are various future directions for the use of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone in scientific research. One direction could be the development of new drugs that target specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies could be conducted to fully understand the compound's mechanism of action and potential side effects. Finally, the compound could be studied for its potential use in other applications such as agriculture and material science.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has various applications in drug development, anti-inflammation, and cancer treatment. Further studies could lead to the development of new drugs and potential applications in other fields of science.
Synthesemethoden
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone involves the reaction of 2,6-dimethylmorpholine and indole-2-carboxaldehyde in the presence of a catalyst. The reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone has shown potential in scientific research as it has been found to have various applications. It has been used in the development of new drugs that target specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-8-17(9-11(2)19-10)15(18)14-7-12-5-3-4-6-13(12)16-14/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRKFPCIYFYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

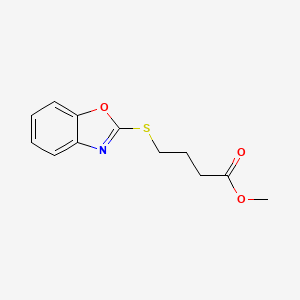
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
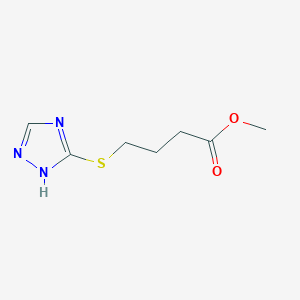

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
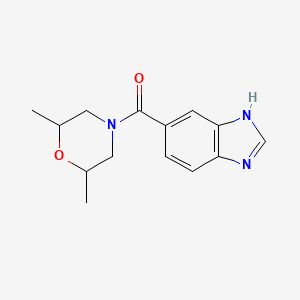
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
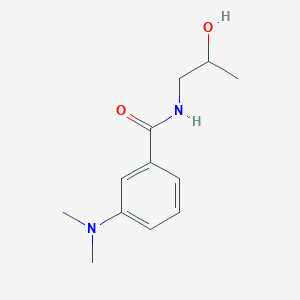
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
